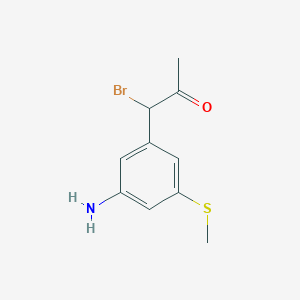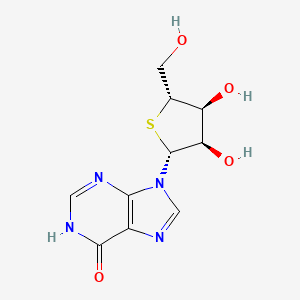
4'-Thioinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Thioinosine is a purine nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Thioinosine typically begins with commercially available 2’-deoxyinosine. The key intermediate, 3’-thioinosine, is synthesized through a series of steps involving oxidation, reduction, and substitution reactions. The process includes the use of protecting groups such as bis(4-methoxyphenyl)(phenyl)methyl for the 5’-O-hydroxyl group .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Thioinosine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Alkylthio or acylthio derivatives.
Applications De Recherche Scientifique
4’-Thioinosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Industry: Utilized in the production of nucleoside analogs for therapeutic applications.
Mécanisme D'action
4’-Thioinosine exerts its effects by incorporating into nucleic acids, thereby disrupting DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in nucleotide synthesis and cell cycle regulation .
Comparaison Avec Des Composés Similaires
- 4’-Thiouridine
- 6-Thioinosine
- 6-Thioguanosine
Comparison: 4’-Thioinosine is unique due to the sulfur atom replacing the oxygen in the ribose ring, which imparts distinct chemical and biological properties. Compared to 4’-Thiouridine and 6-Thioinosine, 4’-Thioinosine has shown broader applications in RNA synthesis studies and potential therapeutic uses .
Propriétés
Formule moléculaire |
C10H12N4O4S |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
HJYJLNGDBFAKPJ-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





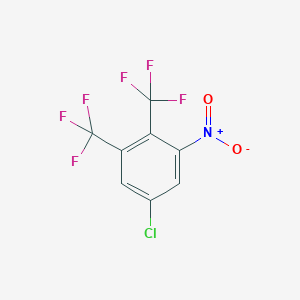

![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)




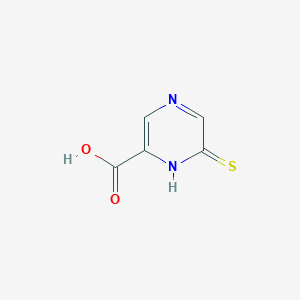
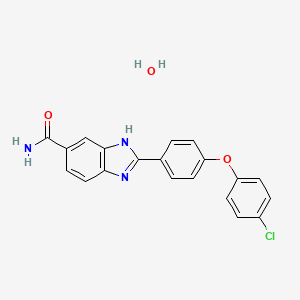
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
